1-(1-Isoquinolylsulfanyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Isoquinolylsulfanyl)isoquinoline is a compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are structurally similar to quinolines, with the nitrogen atom located at the second position of the ring system. This compound is characterized by the presence of a sulfanyl group (-S-) linking two isoquinoline moieties. Isoquinolines are known for their diverse biological activities and are found in various natural alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Isoquinolylsulfanyl)isoquinoline can be achieved through several methods. One common approach involves the reaction of isoquinoline with sulfur-containing reagents under specific conditions. For example, the reaction of isoquinoline with sulfur dichloride (SCl2) in the presence of a base such as pyridine can yield the desired compound. The reaction typically requires refluxing the mixture for several hours to ensure complete conversion.
Another method involves the use of thiols as sulfur sources. Isoquinoline can be reacted with a thiol, such as thiophenol, in the presence of a catalyst like copper(I) iodide (CuI) to form the sulfanyl linkage. This reaction is usually carried out under mild conditions, such as room temperature, to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Isoquinolylsulfanyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol.
Substitution: The sulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions. For example, reaction with alkyl halides can introduce alkyl groups at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), acetic acid (CH3COOH)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., methyl iodide), bases (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Alkylated isoquinolines
Scientific Research Applications
1-(1-Isoquinolylsulfanyl)isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of novel heterocyclic compounds with potential biological activities.
Biology: Investigated for its potential as a bioactive molecule. Studies have explored its interactions with biological targets, such as enzymes and receptors.
Medicine: Potential applications in drug discovery and development. Isoquinoline derivatives have shown promise as therapeutic agents for various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable for designing new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Isoquinolylsulfanyl)isoquinoline involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The sulfanyl group can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: Similar structure but with the nitrogen atom at the first position.
Isoquinoline: Parent compound without the sulfanyl linkage.
Thioquinoline: Contains a sulfur atom in the quinoline ring.
Uniqueness
1-(1-Isoquinolylsulfanyl)isoquinoline is unique due to the presence of the sulfanyl group linking two isoquinoline moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H12N2S |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-isoquinolin-1-ylsulfanylisoquinoline |
InChI |
InChI=1S/C18H12N2S/c1-3-7-15-13(5-1)9-11-19-17(15)21-18-16-8-4-2-6-14(16)10-12-20-18/h1-12H |
InChI Key |
OCULTRHXDGMWAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2SC3=NC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.